
3-(2-chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of chlorophenyl groups at the 2 and 5 positions of the oxadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is heated to promote cyclization, resulting in the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with other unsaturated compounds, resulting in the formation of larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxadiazole derivatives with different oxidation states.
Scientific Research Applications
3-(2-chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and DNA. The presence of chlorophenyl groups can enhance its binding affinity to these targets, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial cells, while its anticancer activity may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-(2-chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(2-chlorophenyl)-5-phenyl-1,2,4-oxadiazole: This compound lacks the additional chlorine atoms on the phenyl ring, which may affect its chemical reactivity and biological activity.
3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole: This compound has a similar structure but with different substitution patterns, leading to variations in its properties.
3-(2-chlorophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: The position of the chlorine atoms on the phenyl rings can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-8-5-6-10(12(17)7-8)14-18-13(19-20-14)9-3-1-2-4-11(9)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYVGJBQPIQOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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